molecular formula C24H32N2O5 B069023 Bedoradrine CAS No. 194785-19-8

Bedoradrine

Katalognummer B069023
CAS-Nummer: 194785-19-8
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: OANCEOSLKSTLTA-REWPJTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bedoradrine, also known as KUR-1246 or MN-221, is a small molecule and an ultra-selective beta-2 adrenoceptor agonist . It belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .


Molecular Structure Analysis

The molecular formula of Bedoradrine is C24H32N2O5 . It has an average mass of 428.529 Da and a monoisotopic mass of 428.231122138 Da . The InChI Key for Bedoradrine is OANCEOSLKSTLTA-REWPJTCUSA-N .


Physical And Chemical Properties Analysis

Bedoradrine has a density of 1.3±0.1 g/cm3, a boiling point of 695.9±55.0 °C at 760 mmHg, and a flash point of 374.7±31.5 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 9 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

  • Bedoradrine for Asthma and COPD : Bedoradrine is an ultraselective β2 agonist under development for treating exacerbated asthma and COPD. It shows promising efficacy in asthma but its effectiveness in COPD is still uncertain. Clinical trials have assessed its efficacy and safety as an add-on therapy (Antoniu, 2014).

  • Intravenous β2-Adrenergic Agonist (Bedoradrine, MN-221) for Acute Asthma Exacerbation : A study evaluated the safety and efficacy of intravenous Bedoradrine as an adjunct to standard therapy for acute asthma exacerbation. It significantly improved dyspnea scores, although it did not increase %FEV1 at 3 hours. Its safety profile was consistent with β-adrenergic agonists (House et al., 2015).

  • Evaluation of Bedoradrine Sulfate (MN-221) for Asthma Treatment via Intravenous Infusion : Two clinical trials evaluated the safety profile and preliminary efficacy of Bedoradrine sulfate administered via intravenous infusion in patients with mild-to-moderate and moderate-to-severe asthma. The results supported further clinical development, suggesting potential clinical benefits without increased risks (Matsuda et al., 2012).

Eigenschaften

IUPAC Name

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCEOSLKSTLTA-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173123
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bedoradrine

CAS RN

194785-19-8
Record name Bedoradrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194785-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bedoradrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedoradrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEDORADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bedoradrine
Reactant of Route 2
Bedoradrine
Reactant of Route 3
Bedoradrine
Reactant of Route 4
Reactant of Route 4
Bedoradrine
Reactant of Route 5
Bedoradrine
Reactant of Route 6
Bedoradrine

Citations

For This Compound
54
Citations
Y Iwaki, K Matsuda, M Feldman, SP Bradley - Chest, 2010 - journal.chestnet.org
PURPOSE: Beta-agonists are the mainstays of acute therapy in asthma. MN-221 has higher selectivity for the β2 receptors suggesting that the cardiac stimulating action on β1 receptors …
Number of citations: 1 journal.chestnet.org
R Nowak, Y Iwaki, K Matsuda, K Johnson, AW Dunton - Chest, 2010 - journal.chestnet.org
PURPOSE: Acute exacerbations of asthma are an increasingly important and costly burden. This study was designed to assess the safety and efficacy of intravenous MN-221 as add-on …
Number of citations: 6 journal.chestnet.org
K Matsuda, M Makhay, K Johnson, Y Iwaki - Journal of Asthma, 2012 - Taylor & Francis
Background. The number of hospitalizations or deaths due to asthma, most of which result from acute exacerbations of asthma, has remained the same for the past 20 years. MN-221 (…
Number of citations: 9 www.tandfonline.com
K Matsuda, Y Iwaki, M Feldman, AW Dunton - Chest, 2010 - journal.chestnet.org
PURPOSE: MN221 (bedoradrine) is a novel, highly selective beta2-adrenergic receptor agonist under development for the treatment of acute exacerbation of asthma and chronic …
Number of citations: 3 journal.chestnet.org
SL House, K Matsuda, G O'Brien, M Makhay, Y Iwaki… - Respiratory …, 2015 - Elsevier
… A prior smaller study showed that bedoradrine significantly … trial comparing intravenous bedoradrine plus standard therapy to … the safety and efficacy of bedoradrine (1200 μg IV infused …
Number of citations: 7 www.sciencedirect.com
Y Inoue, T Yoshizato… - Journal of Obstetrics and …, 2009 - Wiley Online Library
Objectives: The aim of this study was to evaluate the beta‐adrenergic receptor (β‐AR) selectivity, organ specificity and efficacy of delaying the onset of spontaneous delivery of …
Number of citations: 13 obgyn.onlinelibrary.wiley.com
S Antoniu - Expert Opinion on Investigational Drugs, 2014 - Taylor & Francis
… Expert opinion: The intravenous use of bedoradrine has … bedoradrine is still uncertain in exacerbated COPD. Further clinical studies should assess the efficacy and safety of bedoradrine …
Number of citations: 5 www.tandfonline.com
K Johnson, Y Iwaki, M Feldman, K Matsuda… - Chest, 2010 - journal.chestnet.org
PURPOSE: Beta-agonists are accepted as first-line treatment for patients with asthma or COPD, but are known to have cardiovascular side-effects. MN-221 is a highly selective beta2 …
Number of citations: 3 journal.chestnet.org
AH Travers, SJ Milan, AP Jones… - Cochrane Database …, 1996 - cochranelibrary.com
Background Inhaled beta‐agonist therapy is central to the management of acute asthma. This review evaluates the benefit of an additional use of intravenous beta 2 ‐agonist agents. …
Number of citations: 114 www.cochranelibrary.com
M Cazzola, L Calzetta… - British journal of …, 2011 - Wiley Online Library
… A basic study provided evidence that, while both salbutamol and bedoradrine induced an … + bedoradrine combination. These findings are consistent with some other data implicating …
Number of citations: 202 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.